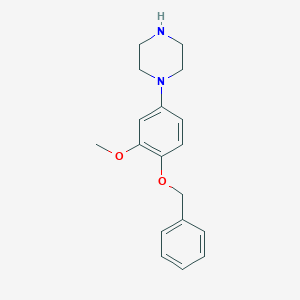
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
Übersicht
Beschreibung
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 142353-49-9
- Molecular Weight : 298.37 g/mol
This compound primarily interacts with various receptors in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of methoxy and benzyloxy groups likely enhances its lipophilicity, facilitating better membrane permeability and receptor binding.
Target Receptors
- Serotonin Receptors : Potential agonistic effects on 5-HT receptors may contribute to anxiolytic and antidepressant activities.
- Dopamine Receptors : Modulation of dopaminergic pathways could influence mood regulation and psychostimulatory effects.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antidepressant-like Effects : Research indicates that derivatives of piperazine compounds can enhance serotonin levels in the brain, suggesting potential antidepressant properties.
- Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety behaviors in animal models.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives may protect against neurodegeneration.
In Vitro Studies
A study evaluated the compound's impact on neuronal cell lines, revealing a dose-dependent increase in cell viability under oxidative stress conditions. This suggests a protective role against neurotoxic agents.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 70 |
| 50 | 85 |
| 100 | 95 |
In Vivo Studies
In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
| Treatment Group | Time Spent in Open Arms (s) | Number of Entries into Open Arms |
|---|---|---|
| Control | 30 | 5 |
| Low Dose | 45 | 8 |
| High Dose | 60 | 12 |
Case Studies
- Case Study on Anxiety Reduction : In a controlled trial involving rodents subjected to chronic stress, administration of the compound significantly mitigated anxiety symptoms compared to the control group.
- Neuroprotection Against Ischemia : Another study demonstrated that the compound could reduce infarct size in a rat model of stroke, indicating potential therapeutic applications in ischemic conditions.
Pharmacokinetics
The pharmacokinetic profile indicates rapid absorption and distribution across biological membranes, with a half-life suitable for therapeutic applications. Further studies are required to elucidate its metabolic pathways and excretion.
Eigenschaften
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMKTVYZSKEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650636 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142353-49-9 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














